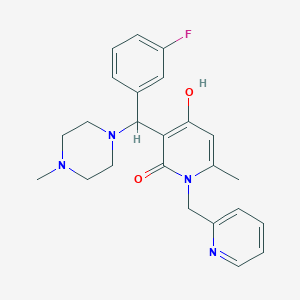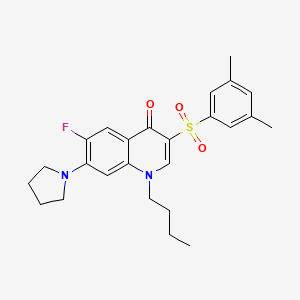
1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one” is a chemical compound1. However, detailed information about this compound is not readily available.
Synthesis Analysis
I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
No specific information on the molecular structure analysis of this compound was found.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
I couldn’t find any specific information on the physical and chemical properties of this compound.Scientific Research Applications
Synthesis and Chemical Properties
The compound 1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is part of a broader class of chemicals that have been explored for their unique synthesis routes and chemical properties. For instance, research on pyrroloquinoline derivatives has demonstrated the potential for synthesizing complex molecular structures through methods like the Bohlmann-Rahtz reaction, offering pathways for creating diverse analogues with significant yields (Kantevari et al., 2011). Similarly, studies on the synthesis of polyimides featuring pyrrole-based ligands reveal the feasibility of incorporating such quinoline derivatives into polymers, which could be pivotal for developing new materials with enhanced properties (Qiao et al., 2011).
Antimicrobial Applications
A significant area of application for quinoline derivatives includes their antimicrobial properties. Investigations into N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have shown promising antimicrobial and antifungal activities, highlighting the potential of such compounds in developing new antibiotics or antifungal agents (Fadda et al., 2016). The synthesis and evaluation of novel quinolinecarboxylic acids have also been explored for potent antistaphylococcal agents, suggesting the versatility of quinoline derivatives in addressing a range of bacterial infections (Reuman et al., 1995).
Material Science Applications
The integration of quinoline derivatives into materials science has led to the development of new polymers and materials with specific properties. For example, the synthesis of aluminum and zinc complexes supported by pyrrole-based ligands has shown potential for catalysis, particularly in the ring-opening polymerization of ε-caprolactone, indicating a route towards biodegradable polymers (Qiao et al., 2011). Additionally, the creation of aromatic polyamides containing pyridine and sulfone moieties from novel diamines has yielded materials with excellent solubility, thermal stability, and mechanical properties, suggesting applications in high-performance engineering plastics (Liu et al., 2013).
Safety And Hazards
No specific information on the safety and hazards of this compound was found.
Future Directions
No specific information on the future directions of research or applications of this compound was found.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a detailed analysis, please consult a specialist or refer to scientific literature.
properties
IUPAC Name |
1-butyl-3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-4-5-8-28-16-24(32(30,31)19-12-17(2)11-18(3)13-19)25(29)20-14-21(26)23(15-22(20)28)27-9-6-7-10-27/h11-16H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTRXOZQCFJQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2938636.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2938638.png)
![6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2938639.png)
![3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2938640.png)
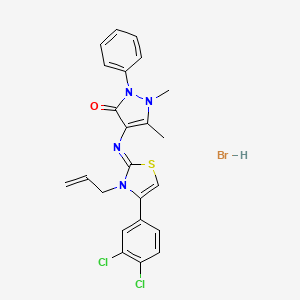
![1-[(4-ethylphenyl)methyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2938643.png)
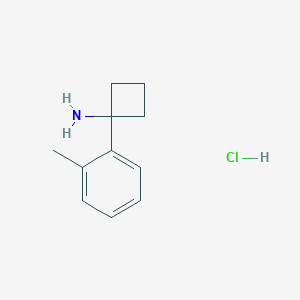
![N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
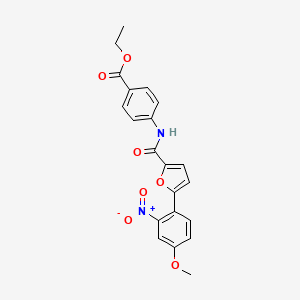
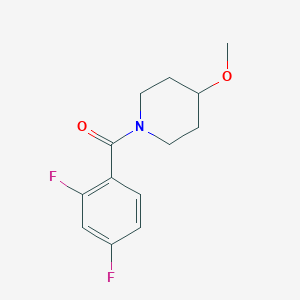
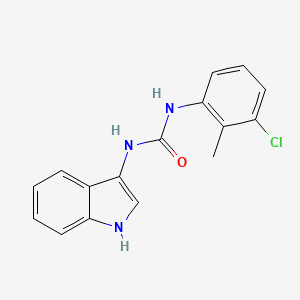
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938655.png)
![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B2938657.png)
